2-Methyl-fervenulone
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Overview
Description
2-Methyl-fervenulone is a natural product found in Streptomyces with data available.
Scientific Research Applications
Triboelectric Nanogenerator Development
2-Methyl-fervenulone has been utilized in the development of high-performance triboelectric nanogenerators (TENGs). Specifically, methyl groups attached to cellulose molecules change the tribopolarities, which significantly enhances the triboelectric output. This application demonstrates the potential of 2-Methyl-fervenulone in renewable and environmentally friendly energy generation technologies (Yao et al., 2017).
Environmental Pollutant Detection
2-Methyl-fervenulone is also involved in the detection of environmental pollutants. An electrochemical polymerization method using polymethyl red for the detection of 2-nitrophenol, an environmental pollutant, leverages the catalytic properties of methyl groups, demonstrating its relevance in environmental safety and pollution monitoring (Adeosun et al., 2020).
Protein Tyrosine Phosphatase Inhibition
One of the key scientific applications of 2-Methyl-fervenulone is its role as a protein tyrosine phosphatase (PTP) inhibitor. Studies have isolated this compound from Streptomyces and identified its broad-specificity inhibition of PTP, which is comparable in potency to vanadate, highlighting its potential in biochemical research and drug development (Wang et al., 2000).
Photocatalytic Applications
2-Methyl-fervenulone is also relevant in photocatalytic applications for the degradation of pollutants. It's part of nano-hybrid materials that have been utilized for the solar-powered degradation of noxious pollutants, indicating its role in sustainable environmental management and pollution control (Kumar et al., 2017).
Antibacterial and Antimycobacterial Activity
Additionally, 2-Methyl-fervenulone has been studied for its antimycobacterial activity, specifically against Mycobacterium tuberculosis. This suggests its potential use in medical research, particularly in the study and treatment of tuberculosis (Barrow et al., 2003).
properties
CAS RN |
22712-32-9 |
---|---|
Product Name |
2-Methyl-fervenulone |
Molecular Formula |
C8H9N5O3 |
Molecular Weight |
223.19 g/mol |
IUPAC Name |
2,6,8-trimethylpyrimido[5,4-e][1,2,4]triazine-3,5,7-trione |
InChI |
InChI=1S/C8H9N5O3/c1-11-5-4(6(14)12(2)8(11)16)9-7(15)13(3)10-5/h1-3H3 |
InChI Key |
NLCDJWLDGSBUOQ-UHFFFAOYSA-N |
SMILES |
CN1C2=NN(C(=O)N=C2C(=O)N(C1=O)C)C |
Canonical SMILES |
CN1C2=NN(C(=O)N=C2C(=O)N(C1=O)C)C |
Other CAS RN |
22712-32-9 |
synonyms |
2-methyl-fervenulone MSD-92 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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